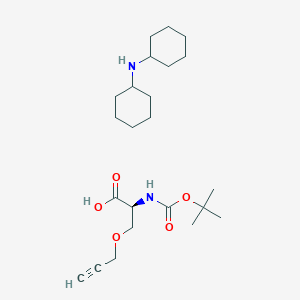
Boc-l-ser(propargyl)-oh dcha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-l-ser(propargyl)-oh dcha” is a complex organic compound. It’s a derivative of the amino acid serine, which has been modified with a Boc (tert-butoxycarbonyl) protecting group . The propargyl group is a functional group consisting of an alkyne bonded to a methylene bridge (-C≡CH). DCHA stands for dicyclohexylamine, a secondary amine with two cyclohexyl groups .
Synthesis Analysis
The synthesis of Boc-L-serine involves mixing L-serine with an aqueous solution of either sodium carbonate or sodium hydrogen carbonate, followed by the addition of (Boc)2O in batches . The reaction conditions are controlled to obtain Boc-L-serine with high yield .Molecular Structure Analysis
The molecular structure of “Boc-l-ser(propargyl)-oh dcha” is complex due to the presence of multiple functional groups. The Boc group is a carbamate, the propargyl group is an alkyne, and the DCHA is a secondary amine .Physical And Chemical Properties Analysis
“Boc-l-ser(propargyl)-oh dcha” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMCFDPVMVYJA-WDBKTSHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-ser(propargyl)-oh dcha | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylbicyclo[4.1.0]heptan-3-one](/img/structure/B8135348.png)
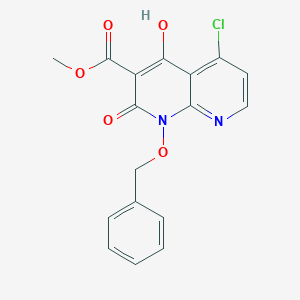
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B8135371.png)
![1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride](/img/structure/B8135377.png)
![tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate](/img/structure/B8135385.png)


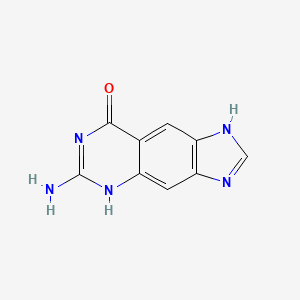

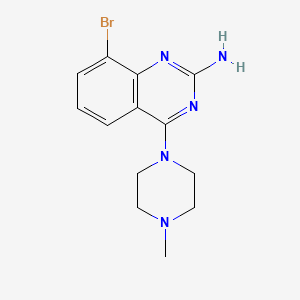
![(1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene;(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B8135434.png)
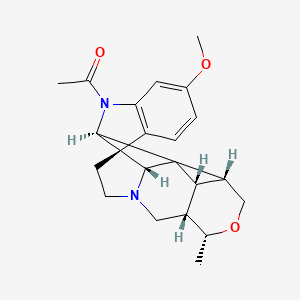
![(1S,7aalpha,11abeta,11balpha,13aalpha)-Hexadecahydro-4beta-methyl-12beta,1beta,5abeta-ethanylylidene-5aH-naphtho[1,2-c]quinolizine-7alpha,15-diol](/img/structure/B8135449.png)